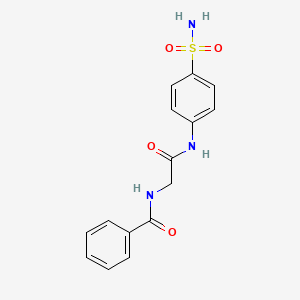
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)-: is an organic compound with a complex structure It is characterized by the presence of an acetamide group, a benzoylamino group, and an aminosulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced through the reaction of a sulfonyl chloride with an amine.
Coupling Reactions: The final step involves coupling the benzoylamino and aminosulfonyl groups to the phenyl ring through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-(ethylmethylamino)phenyl)-: This compound has a similar structure but with different substituents on the phenyl ring.
N-(4-(4-aminophenoxy)phenyl)acetamide: Another related compound with an aminophenoxy group instead of an aminosulfonyl group.
Uniqueness
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- is unique due to the presence of both the aminosulfonyl and benzoylamino groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making the compound valuable in various research and industrial applications.
Properties
CAS No. |
63203-12-3 |
|---|---|
Molecular Formula |
C15H15N3O4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H15N3O4S/c16-23(21,22)13-8-6-12(7-9-13)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,19)(H2,16,21,22) |
InChI Key |
UYEYUTJPSUFDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















